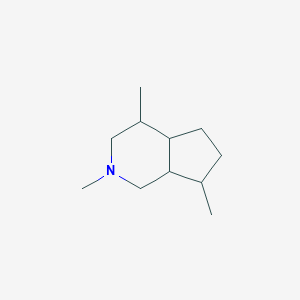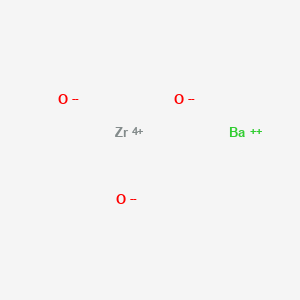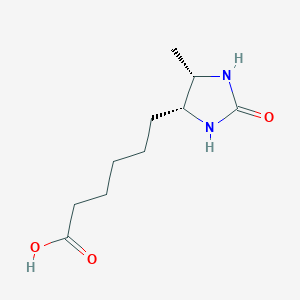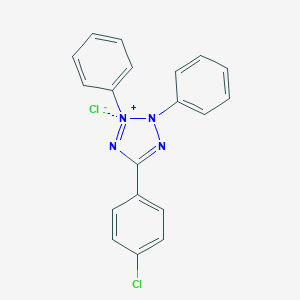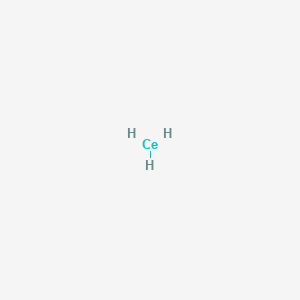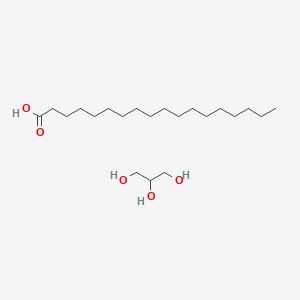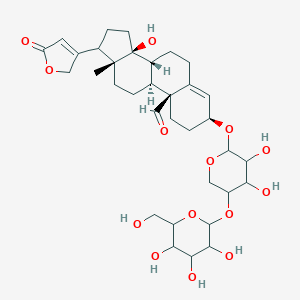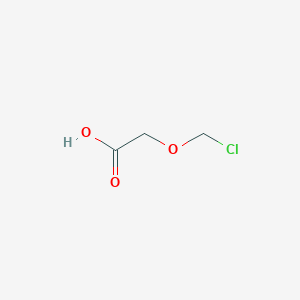
Tantalum diboride
Descripción general
Descripción
Tantalum diboride is a compound of tantalum and boron, notable for its extreme hardness . It is gray with metallic luster crystals and has a high melting point, wear resistance, and high hardness . It is widely used in the fields of ultra-high temperature ceramic materials, hard materials, or composite material reinforcements .
Synthesis Analysis
Single-phase TaB2 powder was only obtained at reaction times of at least 28 hours . The synthesis process involves the removal of salts by washing .Molecular Structure Analysis
The structure of tantalum diboride-based nanostructured films deposited by rf magnetron sputtering under various conditions has been studied by X-ray diffraction, electron microscopy, and secondary ion mass spectrometry . The structure of overstoichiometric TaB2 films consists of 0001 preferentially oriented α-TaB2 nanocolumns surrounded by a boron-tissue phase .Chemical Reactions Analysis
The chemical reactions involved in the formation of Tantalum diboride are not explicitly mentioned in the retrieved papers .Physical And Chemical Properties Analysis
Tantalum diboride has a density of 9.14g/cm3 . It exhibits excellent mechanical properties with high hardness, ranging from 27 to 43 GPa, and relatively low values of Young’s modulus in the range of 304–488 GPa . It is stable to oxidation below 700 °C and to acid corrosion .Aplicaciones Científicas De Investigación
Ultra-High-Temperature Ceramics (UHTCs)
Tantalum Diboride is one of the most important UHTCs, with potential applications at temperatures exceeding 2000°C . It has attracted extensive interest due to its rapidly rising demand for high-end structural applications in harsh environments . For instance, it’s used in the propulsion systems of new-generation space vehicles, combustion chambers of rockets, and the leading edge of reentry hypersonic missiles .
Synthesis of Nanoflowers
Tantalum Diboride nanoflowers have been successfully synthesized via a high-efficiency and energy-saving methodology . These nanoflowers consist of numerous uniform single-crystalline nanowires, which are favorable not only for sintering but also for toughening their bulk counterparts .
Hard Protective Films
TaB2 is proving to be a promising material for hard protective films, thanks to its high thermal stability and excellent mechanical properties . The growth of TaB2 films prepared using physical vapor deposition techniques is strongly affected by Ar neutrals reflected from a stoichiometric TaB2 target .
High-Temperature Structural Materials
The oxidation behavior of TaB2 powder at high temperature has been investigated to determine the possibility of its use as advanced high-temperature structural materials . Unfortunately, monolithic TaB2 were known to be chemically stable up to high temperatures .
Fire Resistance and Chemical Stability
TaB2 offers a high melting point, hardness, strength, wear resistance, and thermal conductivity, in combination with fire resistance, chemical stability, and corrosion resistance, especially in acid media . This makes it suitable for various industry sectors .
Improved Oxidation Resistance
Tantalum addition to Zirconium Diboride has been shown to improve oxidation resistance . This is particularly important for UHTCs, which often perform unreliably due to material flaws and attachment design .
Mecanismo De Acción
Target of Action
Tantalum diboride (TaB2) is a compound of tantalum and boron, known for its extreme hardness . The primary targets of TaB2 are materials that require high hardness, thermal stability, and resistance to oxidation and acid corrosion . These include various types of protective coatings and ultra-high-temperature ceramic materials .
Mode of Action
The mode of action of TaB2 involves the formation of a solid solution through the diffusion of boron atoms into the tantalum lattice . Two mechanisms of mechanochemical solid-phase reactions are observed when tantalum and boron powder mixtures are ground . The substitutional solid solution decomposes at 50 at.% B in the starting mixture and stimulates the self-propagating mechanochemical synthesis reaction to form the TaB phase . The supersaturated interstitial solid solution, whose formation is controlled by the diffusion of boron atoms into tantalum, shows up at a boron content of 66 at.% and gradually decomposes to form the TaB2 phase .
Result of Action
The result of TaB2’s action is the formation of a hard, thermally stable, and corrosion-resistant material . The Vickers hardness of TaB2 films and crystals is 30 GPa . These materials are stable to oxidation below 700 °C and to acid corrosion . TaB2 has the same hexagonal structure as most diborides .
Action Environment
The action of TaB2 is influenced by environmental factors such as temperature and pressure. For example, TaB2 is stable to oxidation below 700 °C . The synthesis of TaB2 nanoparticles was successfully achieved by the reduction of Ta2O5 with NaBH4 using a molar ratio M:B of 1:4 at 700-900 °C for 30 min under argon flow . The morphology and phase composition of TaB2 oxidation products by oxygen in the air across a temperature range of 20 to 1000°C were also investigated .
Safety and Hazards
Direcciones Futuras
Tantalum diboride is widely used in the fields of ultra-high temperature ceramic materials, hard materials, or composite material reinforcements . Theoretical and experimental advances in the emerging boride-catalyzed reactions and the important roles of boron in tuning electrocatalytic performances have been highlighted . Future developments of boride synthesis and catalytic applications are proposed .
Propiedades
InChI |
InChI=1S/2B.Ta | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEUVAEBWTRCMTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B].[B].[Ta] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B2Ta | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
12007-35-1 | |
| Record name | Tantalum boride (TaB2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12007-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tantalum boride (TaB2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tantalum diboride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.357 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the molecular formula and weight of tantalum diboride?
A1: Tantalum diboride has the molecular formula TaB2. Its molecular weight is 202.68 g/mol.
Q2: Is there any spectroscopic data available for tantalum diboride?
A2: While specific spectroscopic data is not extensively discussed in the provided research, X-ray diffraction analysis is frequently used to characterize its crystal structure and phase composition. [, , , , , , , , , , , , , , ]
Q3: How does tantalum diboride perform under high temperatures?
A3: Tantalum diboride is known for its high melting point (above 3000°C) and excellent thermal stability, making it a promising material for high-temperature applications. [, , , , , , , ]
Q4: Is tantalum diboride resistant to oxidation?
A4: While tantalum diboride exhibits good oxidation resistance at high temperatures due to the formation of a protective tantalum oxide (Ta2O5) layer, its oxidation behavior can be influenced by factors such as temperature, exposure time, and the presence of additives. [, , , , , , ]
Q5: What is the effect of adding other elements like aluminum or silicon to tantalum diboride?
A7: Alloying tantalum diboride with aluminum can lead to the formation of nanocomposite structures with α-TaB2 nanofilaments surrounded by an Al-rich tissue phase. This can impact properties like hardness and ductility. [] Silicon additions, particularly in the form of tantalum silicide (TaSi2), have been found to improve the oxidation resistance of zirconium diboride composites containing tantalum diboride. []
Q6: Can boron vacancies enhance the properties of tantalum diboride?
A8: Theoretical calculations suggest that boron vacancies in tantalum diboride can lead to thermodynamic stabilization and improved mechanical properties, such as increased shear and Young's moduli, compared to stoichiometric TaB2. []
Q7: What methods are used to synthesize tantalum diboride?
A7: Tantalum diboride can be synthesized through various methods, including:
- Reactive sintering: This involves simultaneously synthesizing and consolidating the material from tantalum and boron powders using techniques like Spark Plasma Sintering (SPS). [, , , , ]
- Molten-salt and microwave co-modified boro/carbothermal reduction: This approach utilizes a molten-salt medium and microwave heating to synthesize urchin-like tantalum diboride nanoflowers at lower temperatures compared to conventional methods. []
- Inorganic solvent thermal route: This method employs metallic magnesium, tantalum pentoxide, and boric acid in an autoclave at elevated temperatures to produce nanocrystalline tantalum diboride. []
- Mechanical alloying: This technique involves high-energy milling of elemental powders to form the desired compound. []
- Chemical vapor deposition (CVD): This method utilizes gaseous precursors to deposit thin films of tantalum diboride onto substrates. []
Q8: How does the heating rate during SPS affect the properties of tantalum diboride?
A10: Studies on reactive sintering of tantalum diboride using SPS have investigated the impact of heating rates on the resulting material properties. Higher heating rates can lead to finer microstructures and potentially influence the mechanical properties. [, ]
Q9: What are the potential applications of tantalum diboride?
A9: Due to its unique properties, tantalum diboride finds potential applications in various fields, including:
- High-temperature applications: Its high melting point and thermal stability make it suitable for use in extreme environments, such as aerospace components, cutting tools, and furnace parts. [, , , , , , , ]
- Wear-resistant coatings: Its high hardness and wear resistance make it suitable for protective coatings on cutting tools and machine parts operating at elevated temperatures. [, , , , , ]
- Electrical applications: Its good electrical conductivity makes it potentially useful in electronic components and electrodes. [, ]
Q10: Have there been any computational studies on tantalum diboride?
A12: Yes, density functional theory (DFT) calculations have been employed to investigate various aspects of tantalum diboride, including its electronic structure, thermodynamic stability, mechanical properties, and the effects of alloying with other elements like aluminum. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





